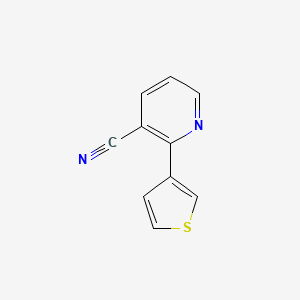

2-(Thiophen-3-yl)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWILXKHBTORMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594772 | |

| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870065-06-8 | |

| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiophen 3 Yl Nicotinonitrile and Its Analogues

Multicomponent Reaction Approaches to Nicotinonitrile Frameworks

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 2-(thiophen-3-yl)nicotinonitrile in a single step, combining three or more reactants. nih.govnih.gov This approach is highly valued for its atom and step economy. organic-chemistry.org

One-Pot Condensation Reactions Involving Thiophenecarbaldehyde Precursors and Malononitrile (B47326) Derivatives

A prominent method for synthesizing nicotinonitrile frameworks is the one-pot condensation reaction. This often involves the reaction of a thiophenecarbaldehyde precursor, a malononitrile derivative, and a third component, which can vary. For instance, the reaction of 1,3-diarylprop-2-en-1-ones with malononitrile can yield nicotinonitrile derivatives through a Michael addition followed by cyclization. researchgate.net Similarly, a three-component reaction between an aromatic aldehyde (like thiophenecarbaldehyde), malononitrile, and an aliphatic amine can produce polysubstituted pyridine (B92270) derivatives. researchgate.net The reaction of aromatic aldehydes with malononitrile has also been shown to afford 6-amino-4-aryl-2-(pyrrolidin-1-yl)-pyridine-3,5-dicarbonitriles. researchgate.net

A well-established route involves the condensation of an aldehyde, a ketone, and ethyl cyanoacetate (B8463686) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) to form dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to the corresponding nicotinonitriles. nih.gov For example, the reaction of thiophene-2-carboxaldehyde, 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate yields 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. nih.gov

The Gewald reaction is another powerful tool for synthesizing substituted thiophenes, which can then be further elaborated. sciforum.net A modified Gewald reaction can produce 2-aminothiophene-3-carbonitrile (B183302) derivatives, which are valuable intermediates. sciforum.net

Table 1: Examples of One-Pot Reactions for Nicotinonitrile Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| 1,3-Diarylprop-2-en-1-one | Malononitrile | - | Michael Addition/Cyclization | Nicotinonitrile derivative |

| Aromatic Aldehyde | Malononitrile | Aliphatic Amine | - | Polysubstituted Pyridine |

| Thiophene-2-carboxaldehyde | 1-(Naphthalen-1-yl)ethanone | Ethyl Cyanoacetate | Ammonium Acetate/Piperidine | Dihydropyridine-3-carbonitrile |

Employment of Activated Enones in Pyridine Ring Construction

Activated enones, also known as chalcones, are key intermediates in the synthesis of nicotinonitrile frameworks. These are typically formed through a Claisen-Schmidt condensation between an aryl aldehyde and a ketone. researchgate.net The resulting enone can then react with a suitable C-N-C synthon, such as 3-aminocrotononitrile (B73559), to construct the pyridine ring. researchgate.net For example, chalcones derived from 2,5-dichlorothiophene (B70043) and various aryl aldehydes react with 3-aminocrotononitrile to furnish 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives. researchgate.net Enaminones are also versatile intermediates for pyridine synthesis. researchgate.net

Strategic Functionalization of Nicotinonitrile Cores

An alternative to building the nicotinonitrile ring from scratch is to modify a pre-existing nicotinonitrile core. This allows for the late-stage introduction of desired functionalities.

Alkylation and Acylation Strategies for Nicotinonitrile Derivatives

The nicotinonitrile scaffold can be functionalized through alkylation and acylation reactions. For instance, the nitrogen atom of the pyridine ring can be alkylated using alkyl halides. pharmaguideline.com Acylation of nicotinonitrile derivatives can be achieved using aroyl chlorides in the presence of a base like pyridine. researchgate.net Friedel-Crafts acylation, catalyzed by Lewis acids such as aluminum chloride, is an effective method for introducing acetyl groups onto the imidazo[1,2-a]pyridine (B132010) scaffold, a related heterocyclic system. nih.gov

Nucleophilic Substitution Reactions for the Introduction of Thiophene (B33073) Moieties

The introduction of a thiophene moiety onto a nicotinonitrile ring can be accomplished via nucleophilic aromatic substitution (SNAr). nih.govnih.gov This reaction is particularly effective on electron-deficient pyridine rings. youtube.com Halogenated nicotinonitriles, such as 2-chloronicotinonitriles, are common substrates for such reactions. nih.govacs.org The chlorine atom can be displaced by a thiophene-based nucleophile, often generated from a thiophene derivative with a suitable activating group. The reactivity of thiophenes in SNAr reactions is significantly higher than that of their benzene (B151609) analogues. uoanbar.edu.iq The presence of electron-withdrawing groups on the thiophene ring can further facilitate this reaction. quimicaorganica.org Theoretical studies have been conducted to understand the mechanism and reactivity in the nucleophilic aromatic substitution of thiophenes. nih.govnih.gov

Table 2: Functionalization of Nicotinonitrile Cores

| Reaction Type | Reagent | Substrate | Product |

| Alkylation | Alkyl Halide | Nicotinonitrile | N-alkylated nicotinonitrile |

| Acylation | Aroyl Chloride | Nicotinonitrile | Acylated nicotinonitrile |

| Nucleophilic Substitution | Thiophene Nucleophile | 2-Chloronicotinonitrile | 2-(Thiophen-yl)nicotinonitrile |

Catalytic Systems in Nicotinonitrile Synthesis and Modification

Catalysis plays a crucial role in the efficient and selective synthesis of nicotinonitriles and their derivatives. Both homogeneous and heterogeneous catalysts are employed. Magnetically recoverable nano-catalysts have gained attention for their high reusability in the synthesis of pyridine derivatives. nih.gov For instance, Fe3O4@GOTfOH/Ag/St-PEG-AcA has been used for the synthesis of 2,4,6-tri-arylpyridines. nih.gov Other examples include CuFe2O4@HNTs for pyrazolopyridine synthesis and Fe3O4-supported Schiff-base copper(II) complexes for pyrano[2,3-b]pyridine derivatives. nih.gov

Transition metal catalysts, particularly those from groups 4-8, have been utilized in multicomponent reactions to construct various heterocycles, including pyridines. nih.gov Titanocene-catalyzed multicomponent synthesis is a notable example. nih.gov Ruthenium catalysts have been employed in the dearomative functionalization of pyridines. nih.gov In some syntheses, simple and environmentally friendly catalysts like ammonium acetate are effective. nih.gov The use of ionic liquids as both solvent and catalyst has also been explored in the synthesis of nicotinonitrile precursors. researchgate.net

Chemical Transformations and Derivatization Reactions of 2 Thiophen 3 Yl Nicotinonitrile

Ring Cyclization Pathways Leading to Fused Heterocyclic Systems (e.g., Furo[2,3-b]pyridines)

A prominent synthetic strategy involving nicotinonitrile derivatives is their conversion into fused heterocyclic systems, particularly furo[2,3-b]pyridines, also known as 7-azabenzofurans. researchgate.net These structures are of significant interest due to their prevalence in biologically active compounds. researchgate.netresearchgate.net The formation of the furan (B31954) ring fused to the pyridine (B92270) core is typically achieved through intramolecular cyclization reactions.

One of the classic methods adaptable for this transformation is the Thorpe-Ziegler cyclization. This reaction involves the intramolecular cyclization of a dinitrile or a cyanoester. For a precursor derived from 2-(Thiophen-3-yl)nicotinonitrile, this would require the introduction of a side chain containing an active methylene (B1212753) group adjacent to the cyano group, often via alkylation of a precursor pyridone. For instance, the alkylation of a 2-oxo-nicotinonitrile derivative with ethyl bromoacetate (B1195939) yields an ester that can undergo intramolecular condensation in the presence of a base like sodium methoxide (B1231860) to form the furo[2,3-b]pyridine (B1315467) core. researchgate.net

More contemporary methods include metal-catalyzed cyclizations. A Palladium(II)-catalyzed process has been developed for synthesizing furopyridines from β-ketodinitriles and alkynes, which involves the concurrent construction of both the furan and pyridine rings through a cascade of C-C, C-O, and C-N bond formations. nih.gov Such innovative approaches highlight the ongoing development of efficient synthetic routes to this important class of fused heterocycles.

The general pathway often begins with a precursor nicotinonitrile which is elaborated to introduce an oxygen-containing functional group at the C-2 position of the pyridine ring, setting the stage for the final ring-closing step to form the furan ring.

Table 1: Examples of Cyclization Reactions Leading to Fused Pyridine Systems

| Starting Material Type | Reagent(s) | Fused Product | Reference |

| 2-Alkoxy-nicotinonitrile derivative | Sodium Methoxide | Furo[2,3-b]pyridine | researchgate.net |

| β-Ketodinitrile and Alkyne | Pd(II) Catalyst | Furo[2,3-b]pyridine | nih.gov |

| 2-Acetyl thiophene (B33073), 4-chlorobenzaldehyde, ethyl cyanoacetate (B8463686) | Ammonium (B1175870) Acetate (B1210297) | Pyridin-2-one derivative | researchgate.net |

Reactivity Studies with Nitrogen-Containing Nucleophiles (e.g., Hydrazine (B178648) and Amines)

The this compound scaffold possesses electrophilic centers that are susceptible to attack by nitrogen-containing nucleophiles such as hydrazine and various amines. These reactions can proceed at the cyano group or on the pyridine ring, especially if an activating or leaving group is present.

Reaction with hydrazine hydrate (B1144303) is a common method to transform the nitrile functionality. For example, related nicotinonitrile derivatives can be condensed with hydrazine hydrate to afford the corresponding acid hydrazide. researchgate.net This hydrazide intermediate is a valuable building block itself, capable of undergoing further cyclization. For instance, treatment of the hydrazide with acetylacetone (B45752) or formic acid can lead to the formation of pyrazolyl or triazolyl moieties attached to the pyridine ring. researchgate.net Intramolecular cyclization of a hydrazinyl moiety can also be induced by diazotization with nitrous acid to yield fused tetrazolo[1,5-a]pyridine (B153557) systems. researchgate.net

Furthermore, if a suitable leaving group (like a halogen) is installed at the C4- or C6-position of the pyridine ring, direct nucleophilic aromatic substitution (SNAr) with amines becomes a powerful tool for diversification. This approach is widely used in the synthesis of thieno[2,3-d]pyrimidines, where a 4-chloro intermediate is reacted with a variety of amines, including piperidines and piperazines, to generate a library of N-substituted derivatives. nih.gov This highlights a key pathway for introducing diverse side chains onto the heterocyclic core.

Table 2: Reactions of Nicotinonitrile Derivatives with Nitrogen Nucleophiles

| Nicotinonitrile Derivative | Nucleophile | Reagent/Condition | Product Type | Reference |

| 2-Oxo-nicotinonitrile ester | Hydrazine Hydrate | Reflux | Acid Hydrazide | researchgate.net |

| Acid Hydrazide intermediate | Acetylacetone | Heat | 2-(Pyrazol-1-yl)nicotinonitrile | researchgate.net |

| Acid Hydrazide intermediate | Nitrous Acid | Low Temperature | Tetrazolo[1,5-a]pyridine | researchgate.net |

| 4-Chloro-thieno[2,3-d]pyrimidine | Piperidines/Piperazines | Base, Reflux | 4-(N-substituted) derivative | nih.gov |

Targeted Diversification through Side Chain Modulations

Beyond building fused rings or reacting with nucleophiles, the this compound structure allows for targeted modifications of its existing side chains—the thiophene ring and the nitrile group—to fine-tune its chemical properties.

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation, primarily at the C2 and C5 positions. These modifications introduce new functional handles for further derivatization.

The nitrile (cyano) group is one of the most versatile functional groups in organic synthesis. It can be transformed into a variety of other functionalities:

Hydrolysis: Acid- or base-mediated hydrolysis can convert the nitrile to a carboxamide and subsequently to a carboxylic acid. researchgate.net These functional groups are valuable for forming esters, amides, or for participating in other coupling reactions.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), introducing a basic side chain that can be further functionalized.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions. For example, reaction with sodium azide (B81097) and an ammonium salt can convert the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. mdpi.com

These transformations allow for the systematic exploration of the chemical space around the core scaffold, enabling the synthesis of a diverse library of compounds from a single precursor.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, the complete atomic connectivity and electronic environment of 2-(Thiophen-3-yl)nicotinonitrile can be mapped out.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the nicotinonitrile and thiophene (B33073) rings. The aromatic region (typically δ 7.0-9.0 ppm) will feature a set of multiplets characteristic of the substitution pattern.

The protons of the nicotinonitrile ring (H-4, H-5, H-6) and the thiophene ring (H-2', H-4', H-5') will exhibit specific chemical shifts and coupling patterns. The H-6 proton of the pyridine (B92270) ring is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom, appearing at the lowest field. The coupling constants (J values) between adjacent protons (vicinal coupling) are crucial for assigning specific protons to their positions on the rings.

Expected ¹H NMR Data (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | 8.80 - 8.90 | dd | ~4.8, 1.8 |

| H-4 (Pyridine) | 8.00 - 8.10 | dd | ~7.8, 1.8 |

| H-5 (Pyridine) | 7.40 - 7.50 | dd | ~7.8, 4.8 |

| H-2' (Thiophene) | 7.85 - 7.95 | dd | ~2.9, 1.2 |

| H-5' (Thiophene) | 7.60 - 7.70 | dd | ~5.0, 2.9 |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 10 distinct signals are expected in the aromatic region, in addition to the signal for the nitrile carbon. The chemical shifts are influenced by the electronegativity of adjacent atoms and resonance effects. The carbon of the nitrile group (C≡N) is expected to appear in a characteristic downfield region (δ 115-120 ppm). The carbons directly attached to the nitrogen atom (C-2, C-6) and the sulfur atom (C-2', C-5') will have their shifts significantly influenced.

Expected ¹³C NMR Data (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 150 - 152 |

| C-6 (Pyridine) | 153 - 155 |

| C-4 (Pyridine) | 139 - 141 |

| C-5 (Pyridine) | 123 - 125 |

| C-3 (Pyridine) | 110 - 112 |

| C≡N (Nitrile) | 117 - 119 |

| C-3' (Thiophene) | 138 - 140 |

| C-2' (Thiophene) | 128 - 130 |

| C-5' (Thiophene) | 127 - 129 |

Two-Dimensional (2D) NMR Experiments (COSY, HMBC, HSQC) for Connectivity Mappingresearchgate.netcolumbia.edugithub.iosdsu.edu

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is utilized. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the same ring system. For instance, a cross-peak between H-4 and H-5, and between H-5 and H-6 on the pyridine ring would be expected. Similarly, correlations between H-4', H-5', and H-2' of the thiophene ring would establish their relationships.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (¹J coupling). columbia.edu Each protonated carbon will show a cross-peak with its attached proton(s). This allows for the direct assignment of carbon signals based on the already established proton assignments. Quaternary carbons (like C-2, C-3, C-3', and the nitrile carbon) will be absent from the HSQC spectrum. github.io

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netnist.gov For this compound, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group.

The key IR absorptions are:

Nitrile (C≡N) Stretch : A sharp and strong absorption band is expected in the region of 2220-2240 cm⁻¹. spectroscopyonline.com The conjugation with the aromatic pyridine ring places the absorption in this specific range for aromatic nitriles. spectroscopyonline.com

Aromatic C-H Stretch : Absorption bands are typically observed above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ range.

Aromatic C=C and C=N Ring Stretching : A series of medium to sharp bands are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the vibrations of the pyridine and thiophene ring skeletons.

Characteristic IR Absorption Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS, HR-ESI-MS)

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺. For this compound (C₁₀H₆N₂S), the expected monoisotopic mass is 186.0279 g/mol .

Low-Resolution ESI-MS : This would show a prominent peak at a mass-to-charge ratio (m/z) of 187, corresponding to the [M+H]⁺ ion.

High-Resolution ESI-MS (HR-ESI-MS) : This technique provides a highly accurate mass measurement of the molecular ion. The experimentally determined m/z value for the [M+H]⁺ ion should match the calculated exact mass (187.0357 for [C₁₀H₇N₂S]⁺) to within a few parts per million (ppm), confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can induce fragmentation, providing further structural insights. researchgate.netresearchgate.net Expected fragmentation pathways for this compound could involve the loss of small neutral molecules such as HCN (27 Da) from the nicotinonitrile ring or cleavage of the bond between the two heterocyclic rings.

Expected Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₀H₆N₂S | 186.0279 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that enables the precise determination of the molecular mass of a wide array of analytes, including small organic molecules like this compound. youtube.com This method is prized for its high sensitivity, speed, and tolerance to complex mixtures, making it a valuable tool for confirming molecular identity and assessing sample purity. youtube.comyoutube.com

The MALDI-TOF process involves embedding the analyte molecules within a crystalline lattice of a matrix compound. youtube.com This matrix is a small organic molecule specifically chosen for its ability to strongly absorb laser energy at a particular wavelength, typically in the UV range. rsc.org For a compound such as this compound, suitable matrices could include α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), or other specialized matrices developed for small molecule analysis. youtube.com Interestingly, certain thiophene derivatives have themselves been shown to function effectively as MALDI matrices. nih.gov

The analyte-matrix mixture is spotted onto a target plate and allowed to co-crystallize as the solvent evaporates. A pulsed laser is then directed at these crystals. The matrix absorbs the laser energy, leading to a rapid desorption and ionization of both matrix and analyte molecules into the gas phase. The ionization is "soft," meaning it imparts minimal internal energy to the analyte, leaving the molecule intact with little to no fragmentation. youtube.com For this compound, this would typically result in the formation of a protonated molecular ion [M+H]⁺ or adducts with alkali metal cations like [M+Na]⁺ or [M+K]⁺, which are often present in trace amounts.

Once ionized, the ions are accelerated by a strong electric field into a field-free drift tube known as the time-of-flight analyzer. Ions with a smaller mass-to-charge ratio (m/z) travel faster and reach the detector before larger ions. youtube.com By measuring the precise travel time of each ion, its m/z can be accurately calculated. The resulting mass spectrum would display a prominent peak corresponding to the molecular ion of this compound, allowing for the unambiguous confirmation of its molecular weight (calculated as 186.22 g/mol ).

While specific experimental data for this compound is not available in the cited literature, the table below illustrates the expected results from a typical MALDI-TOF analysis.

Table 1: Illustrative MALDI-TOF Mass Spectrometry Data for this compound

| Ion Species | Theoretical m/z | Observed m/z | Relative Intensity (%) |

| [M+H]⁺ | 187.05 | To be determined | To be determined |

| [M+Na]⁺ | 209.03 | To be determined | To be determined |

| [M+K]⁺ | 225.00 | To be determined | To be determined |

This table is illustrative. The observed m/z values and their relative intensities would be determined via experimental analysis.

Single Crystal X-ray Crystallography for Three-Dimensional Molecular and Supramolecular Architecture Determination

Single Crystal X-ray Crystallography (SC-XRD) stands as the most definitive analytical method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. rigaku.com This powerful technique would provide an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles, as well as revealing the intricate details of its packing in the crystal lattice, known as the supramolecular architecture. nih.govmdpi.com

The first and often most challenging step in SC-XRD is the growth of a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. Once a suitable crystal (typically <0.5 mm in size) is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots (reflections) of varying intensities.

By analyzing the geometric positions and intensities of these thousands of reflections, the crystallographic data can be processed to generate an electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined, and the molecular structure is solved and refined.

For this compound, an SC-XRD analysis would confirm the connectivity of the thiophene and nicotinonitrile rings. It would also reveal the conformation of the molecule, specifically the dihedral angle between the planes of the two aromatic rings. Furthermore, the analysis would illuminate the supramolecular assembly, showing how individual molecules interact with their neighbors in the solid state. amercrystalassn.org Thiophene-containing compounds are known to engage in significant π-π stacking interactions, and the aromaticity of the thiophene ring plays a crucial role in directing these and other noncovalent interactions that stabilize the crystal packing. rsc.orgacs.org Other potential intermolecular interactions, such as C–H···N or C–H···S hydrogen bonds, would also be precisely mapped.

Although the crystal structure of this compound has not been reported in the reviewed literature, the following table details the essential parameters that would be obtained from a successful SC-XRD experiment.

Table 2: Illustrative Single Crystal X-ray Crystallography Data for this compound

| Parameter | Description | Illustrative Value |

| Crystal Data | ||

| Chemical Formula | Sum of atoms in the molecule | C₁₀H₆N₂S |

| Formula Weight | Molecular weight ( g/mol ) | 186.22 |

| Crystal System | One of seven crystal systems (e.g., Monoclinic) | To be determined |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) | To be determined |

| Unit Cell Dimensions | ||

| a (Å) | Length of unit cell edge a | To be determined |

| b (Å) | Length of unit cell edge b | To be determined |

| c (Å) | Length of unit cell edge c | To be determined |

| α (°) | Angle between edges b and c | To be determined |

| β (°) | Angle between edges a and c | To be determined |

| γ (°) | Angle between edges a and b | To be determined |

| V (ų) | Volume of the unit cell | To be determined |

| Z | Number of molecules per unit cell | To be determined |

| Data Collection & Refinement | ||

| Radiation (Å) | Wavelength of X-rays used (e.g., Mo Kα) | 0.71073 |

| Temperature (K) | Temperature of data collection | To be determined |

| Reflections Collected | Total number of diffraction spots measured | To be determined |

| R-factor (R1) | Goodness-of-fit indicator | To be determined |

This table presents the parameters that would define the crystal structure. The values are pending experimental determination.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT calculations can determine the lowest energy conformation of a molecule, providing detailed information on bond lengths, bond angles, and dihedral angles.

For 2-(Thiophen-3-yl)nicotinonitrile, DFT calculations are employed to optimize its molecular structure. These studies typically use basis sets like 6-31G or 6-311G(d,p) combined with a functional such as B3LYP. mdpi.comnih.gov The optimization process seeks the geometry with the minimum electronic energy. The resulting structure for this compound is expected to be largely planar with respect to the individual thiophene (B33073) and pyridine (B92270) rings. However, there will be a specific dihedral angle describing the rotation of the thiophene ring relative to the nicotinonitrile ring. The planarity of such conjugated systems is crucial for electron delocalization. ajchem-a.com

The electronic structure analysis reveals the distribution of electron density across the molecule. In the case of this compound, the nitrogen atom of the nitrile group and the pyridine ring create an electron-deficient (acceptor) region, while the sulfur-containing thiophene ring acts as an electron-rich (donor) moiety. This intramolecular charge-transfer characteristic is a key determinant of its chemical and photophysical properties.

Below is a table illustrating typical bond lengths that would be determined via DFT for the core structure of this compound, based on established values for its constituent rings.

| Bond Type | Ring System | Typical Calculated Bond Length (Å) |

| C=N | Pyridine | ~1.28 |

| C-S | Thiophene | ~1.72 |

| C=C | Pyridine/Thiophene | ~1.39 - 1.45 |

| C-C | Inter-ring | ~1.48 |

| C≡N | Nitrile | ~1.16 |

Note: The values presented are representative and the exact bond lengths for this compound would be specified by a dedicated DFT calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and their Implications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, theoretical calculations show that the HOMO is primarily localized on the electron-donating thiophene ring, particularly on the sulfur atom and the π-system. researchgate.netresearchgate.net The LUMO, in contrast, is generally distributed over the electron-accepting nicotinonitrile moiety. researchgate.net This spatial separation of the frontier orbitals is characteristic of donor-acceptor molecules and is fundamental to their electronic transitions. The energy gap is a measure of the electron conductivity and plays a significant role in determining the molecular electrical transport properties. researchgate.net

The table below shows representative calculated electronic properties for similar aminonicotinonitrile compounds, illustrating the typical range of values obtained through DFT calculations. mdpi.com

| Property | Symbol | Representative Value (eV) | Implication for this compound |

| HOMO Energy | EHOMO | -6.0 to -6.5 | Energy required to remove an electron. |

| LUMO Energy | ELUMO | -2.5 to -3.0 | Energy released when an electron is added. |

| HOMO-LUMO Gap | ΔE | 3.4 to 3.6 | Indicates high chemical stability and the energy of the lowest electronic transition. |

| Electronegativity | χ | 4.3 to 4.6 | Measures the overall ability to attract electrons. |

Theoretical Predictions and Simulations of Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, can be predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov These simulations provide insights into the electronic transitions that occur when a molecule interacts with light.

Theoretical simulations for molecules structurally related to this compound predict absorption spectra with distinct bands. mdpi.com Typically, short-wavelength absorption bands are assigned to n–π* electronic transitions, while longer-wavelength bands correspond to π–π* transitions, which are often associated with intramolecular charge transfer from the donor (thiophene) to the acceptor (nicotinonitrile) part of the molecule. mdpi.com The introduction of a thiophene ring into a molecular structure is known to help reduce the energy gap between singlet and triplet states, which can influence fluorescence and phosphorescence properties. rsc.org

Simulations also allow for the prediction of fluorescence emission spectra. The choice of solvent can significantly influence emission properties, and theoretical models can account for this by using approaches like the Polarizable Continuum Model (PCM). ajchem-a.com For donor-acceptor molecules, a shift to longer wavelengths (red-shift) in the emission spectrum is often predicted in more polar solvents due to the stabilization of the excited state. mdpi.com

The following table presents typical data obtained from TD-DFT simulations for related nicotinonitrile derivatives, which helps in understanding the expected photophysical behavior of this compound. mdpi.com

| Property | Solvent | Predicted Wavelength (nm) | Type of Transition |

| Absorption Maximum | Methanol (B129727) | ~300 - 325 | n–π |

| Absorption Maximum | Methanol | ~395 - 430 | π–π (Charge Transfer) |

| Fluorescence Emission | Methanol | ~450 - 550 | π*–π |

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

While DFT provides insights into single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a system containing many molecules over time. arxiv.org MD simulations are essential for understanding intermolecular interactions, which govern the bulk properties of a material, such as its crystal structure, and behavior in solution.

For a system of this compound molecules, MD simulations would model the interactions between them. The primary forces at play are non-covalent, including van der Waals forces and electrostatic interactions. A key interaction for aromatic systems like this is π-π stacking, where the electron clouds of the thiophene and pyridine rings of adjacent molecules interact attractively. nih.gov

DFT-based Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the nature of these intermolecular forces, quantifying the contributions from electrostatics, exchange, induction, and dispersion (van der Waals) forces. nih.gov For stacked thiophene-based systems, dispersion forces are often found to be the dominant stabilizing interaction. nih.gov Understanding these interactions is crucial for predicting how molecules will arrange themselves in a solid state, which in turn affects material properties relevant to optoelectronics and other applications.

Advanced Materials Science Applications and Functional Roles

Organic Electronics and Optoelectronic Devices

Exploration as Donor-Acceptor Chromophores for Optical Sensing Applications

No specific research was found detailing the exploration of 2-(Thiophen-3-yl)nicotinonitrile as a donor-acceptor chromophore for optical sensing applications. While thiophene-containing molecules are widely studied for these purposes due to their electronic properties, specific data for this compound is not available. duke.edunih.govnih.gov

Potential in Organic Semiconductors and Solar Cell Technologies

There is no available literature that specifically investigates the potential of this compound in organic semiconductors or solar cell technologies. The field extensively explores thiophene (B33073) derivatives, including isomers like thieno[3,2-b]thiophene-2-carbonitrile, for developing organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), but studies on this compound itself are absent from the reviewed sources. researchgate.netresearchgate.netnih.govmdpi.comrsc.org

Polymer Chemistry and Conjugated Polymer Development

Utility as Building Blocks for Polythiophenes and Related Polymer Systems

While thiophene derivatives are fundamental building blocks for polythiophenes and other conjugated polymers, no studies have been found that utilize this compound as a monomer or building block for such polymer systems. nih.govnih.govresearchgate.net Research in this area focuses on other functionalized thiophenes. nih.govossila.com

Design Strategies for Conjugated Polymer Architectures

Specific design strategies for creating conjugated polymer architectures using this compound as a component are not described in the existing scientific literature. General design strategies often involve using fused thiophene rings like thieno[3,2-b]thiophene (B52689) to enhance polymer planarity and charge mobility, but this specific molecule is not mentioned. mdpi.comossila.commdpi.com

Photophysical and Electrochemical Investigations

UV-Visible Absorption Spectroscopy and Solvatochromic Behavior

The interaction of 2-(thiophen-3-yl)nicotinonitrile and its derivatives with light is a key area of investigation. UV-Visible absorption spectroscopy reveals the electronic transitions within the molecule. The absorption spectra of these compounds are influenced by the solvent environment, a phenomenon known as solvatochromism.

Studies on related nicotinonitrile derivatives show that the choice of solvent can significantly shift the absorption bands. For instance, in more polar solvents, the primary absorption maximum tends to shift to higher transition energies (a blueshift), while a secondary maximum may shift to lower energies (a redshift). nih.govresearchgate.net This behavior is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent molecules. nih.govresearchgate.net The dipole moments of the excited states and explicit solvent interactions are key factors governing these solvatochromic shifts. nih.govresearchgate.net

For example, research on 2-amino-4,6-diphenylnicotinonitriles demonstrated solvent-dependent shifts in their UV-visible absorption spectra across solvents like dichloromethane (B109758) (DCM), dimethyl sulfoxide (B87167) (DMSO), methanol (B129727) (MeOH), tetrahydrofuran (B95107) (THF), and toluene. mdpi.com Similarly, the absorption spectra of thiophene-based copolymers have been shown to be influenced by solvent polarity, indicating changes in molecular conformation and aggregation in different solvent environments. mdpi.com A study on 4-nitropyridine (B72724) N-oxide, a known solvatochromic probe, highlighted the importance of both hydrogen-bond donation and dispersion interactions from the solvent in influencing the absorption spectra. nih.gov

Detailed analysis of the solvatochromic behavior of this compound would involve measuring its UV-Vis spectra in a range of solvents with varying polarities and applying theoretical models to understand the nature of the electronic transitions and the specific interactions with solvent molecules.

Fluorescence and Emission Spectroscopy for Luminescence Characterization

Nicotinonitrile derivatives are recognized for their distinctive photophysical properties, including fluorescence. researchgate.net The luminescence characteristics of this compound and related compounds are typically investigated using fluorescence and emission spectroscopy.

Research on various nicotinonitrile derivatives has shown that these molecules can be luminescent, often emitting in the blue region of the spectrum. researchgate.net For instance, certain 2-amino-4,6-diphenylnicotinonitriles exhibit fluorescence with emission maxima that are dependent on the solvent system, indicating the influence of the solvent on the energy levels and electronic transitions involved in the fluorescence process. mdpi.com Substituents on the aromatic rings can also cause shifts in the emission wavelength. mdpi.com

The fluorescence properties of thiophene-containing compounds have also been extensively studied. Thiophene-based 2-arylpyridines, for example, have been developed as tunable emitters, where the substitution pattern on the pyridine (B92270) and thiophene (B33073) rings allows for the modulation of their emission colors. researchgate.net Similarly, copolymers incorporating thiophene units have been shown to exhibit emission that can be influenced by solvent polarity, with evidence of intramolecular charge transfer (ICT) states in polar solvents and excitonic emission in non-polar solvents due to aggregation. mdpi.com

The study of this compound's fluorescence would involve measuring its emission spectra in various solvents and in the solid state to determine its quantum yield and explore the nature of its emissive states.

Investigation of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govnih.gov This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. nih.gov The AIE mechanism is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govnih.gov

Thiophene-containing molecules have been shown to exhibit AIE. For instance, 1,1,2,2-tetra(thiophen-2-yl)ethene (B12499641) is a classic example of an AIE-active compound where the restriction of the rotation of the thiophene rings in the aggregated state leads to strong emission. nih.gov The degree of restriction of these intramolecular motions can be tuned, for instance, by creating semi-locked or fully-locked derivatives, which can exhibit both AIE and ACQ characteristics. nih.gov

Given that this compound possesses rotatable thiophene and nicotinonitrile units, it is a candidate for exhibiting AIE. Investigations would typically involve studying its fluorescence behavior in solvent mixtures where it has poor solubility, such as THF/water mixtures. An increase in fluorescence intensity with an increasing fraction of the poor solvent would be indicative of AIE. nih.gov The development of AIE-active materials is of great interest for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. mdpi.comnih.gov CV provides information about the oxidation and reduction potentials of a molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively.

Studies on thiophene and its derivatives have shown that they can be electrochemically oxidized. mdpi.comnih.govresearchgate.net The oxidation potential can be influenced by the substituents on the thiophene ring. mdpi.com For example, the electrochemical polymerization of thiophene monomers is initiated by their oxidation. researchgate.net The redox characteristics of thiophene-containing compounds are crucial for their application in electrochromic devices and organic electronics. rsc.org

The electrochemical behavior of various heterocyclic compounds, including those containing thiophene and pyridine moieties, has been investigated to understand their redox stability and potential for electron transfer reactions. nih.gov For instance, the electrochemical properties of thiophene-based 2-arylpyridines have been studied to tune their HOMO and LUMO energy levels for applications in dye-sensitized solar cells. researchgate.net

Q & A

Basic: What are the common synthetic routes for preparing 2-(thiophen-3-yl)nicotinonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

A typical approach involves nucleophilic substitution or cross-coupling reactions. For example, nicotinonitrile derivatives can be synthesized via alkylation of a pyridine precursor with thiophene-containing electrophiles under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) . Optimization may include:

- Catalyst screening : Palladium or nickel catalysts for Suzuki-Miyaura couplings to attach the thiophenyl group .

- Temperature control : Reflux at 80–100°C to enhance reaction kinetics without decomposition.

- Stoichiometric adjustments : Using 1.2–1.5 equivalents of thiophene-3-boronic acid to drive the reaction to completion.

Yield improvements often require purification via column chromatography or recrystallization using solvents like acetonitrile .

Advanced: How does the electron-withdrawing nitrile group influence the reactivity of this compound in cross-coupling reactions, and what mechanistic insights support this behavior?

Methodological Answer:

The nitrile group withdraws electron density from the pyridine ring, activating specific positions (e.g., C-4 or C-6) for electrophilic substitution or metal-catalyzed coupling. Mechanistic studies suggest:

- DFT calculations : To map electron density distribution and predict reactive sites .

- Kinetic isotope effects : To confirm rate-determining steps in palladium-catalyzed couplings.

Contradictory reactivity in catalytic systems (e.g., ineffective Ni-catalyzed alkylation) may arise from steric hindrance from the thiophene substituent or poor catalyst-substrate coordination .

Basic: What spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) are most effective for characterizing the structural features of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the pyridine ring (δ 8.5–9.0 ppm for aromatic protons) and thiophene moiety (δ 6.8–7.5 ppm). Coupling constants confirm substitution patterns .

- IR spectroscopy : Detect the nitrile stretch (~2220–2240 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .

- X-ray crystallography : Resolve bond angles (e.g., C–S–C in thiophene ~92–94°) and confirm regiochemistry, as demonstrated for analogous quinoxaline-thiophene hybrids .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound derivatives, particularly regarding antimicrobial efficacy?

Methodological Answer:

- Standardized assays : Use CLSI/M7-A9 guidelines for MIC (minimum inhibitory concentration) testing to minimize inter-lab variability .

- Structure-activity relationship (SAR) studies : Compare analogs with varying substituents (e.g., replacing nitrile with amide) to isolate key pharmacophores .

- Metabolic stability tests : Assess cytochrome P450-mediated degradation, which may explain potency discrepancies in vitro vs. in vivo .

Basic: How can computational methods (e.g., DFT) predict the electronic properties and potential binding modes of this compound in drug design?

Methodological Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. The nitrile group may form hydrogen bonds with catalytic lysine residues .

- DFT-based frontier orbital analysis : Identify HOMO-LUMO gaps (~4–5 eV) to predict redox activity and nucleophilic attack sites .

- MD simulations : Evaluate stability in biological membranes, considering the hydrophobic thiophene moiety .

Advanced: What are the challenges in achieving regioselective functionalization of the thiophene ring in this compound, and how can directing groups or catalyst design address this?

Methodological Answer:

- Directing group installation : Introduce temporary groups (e.g., boronic esters) at the thiophene’s β-position to steer C–H activation toward desired sites .

- Ligand-modified catalysts : Use bidentate ligands (e.g., 1,10-phenanthroline) to enhance steric control in Pd-catalyzed arylations .

- Competition experiments : Quantify selectivity ratios (e.g., α:β substitution) under varying temperatures and solvent polarities to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.